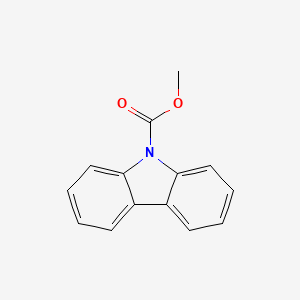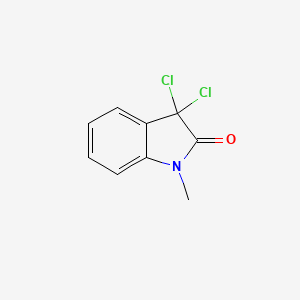
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound notable for its unique structure and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves a multi-step process. The steps may include the following:
Step 1: Nucleophilic aromatic substitution of a fluorobenzene derivative with a sulfonamide group.
Step 2: Introduction of the 3-(trifluoromethyl)phenoxy group via ether formation.
Step 3: Methylation at the 3-position using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound would generally use large-scale chemical reactors, optimizing the reaction conditions like temperature, pressure, and catalysts to maximize yield and purity. Key reagents and solvents need to be carefully chosen to ensure the reproducibility and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative degradation, forming sulfone derivatives.
Reduction: Reductive conditions may break the sulfonamide linkage.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine and sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-fluoro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several notable applications:
Chemistry: It serves as a precursor for synthesizing various functional materials and intermediates.
Biology: Its derivatives have been investigated for their potential as enzyme inhibitors or ligands.
Medicine: Some derivatives show promise as pharmaceutical agents due to their bioactivity.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound typically exerts its effects through interaction with molecular targets such as proteins or enzymes. The presence of sulfonamide and fluorinated groups allows it to form specific interactions, which can inhibit or activate certain pathways. This specificity is achieved through hydrogen bonding, hydrophobic interactions, and steric effects.
Comparación Con Compuestos Similares
4-chloro-3-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
4-fluoro-3-ethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
4-fluoro-3-methyl-N-(2-(3-(difluoromethyl)phenoxy)ethyl)benzenesulfonamide
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO3S/c1-11-9-14(5-6-15(11)17)25(22,23)21-7-8-24-13-4-2-3-12(10-13)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKYGAQTIXKWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(E)-(dimethylamino)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2907500.png)

![2-Chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide](/img/structure/B2907502.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)
acetonitrile](/img/structure/B2907507.png)
![4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2907509.png)


![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2907512.png)


![(1H-benzo[d]imidazol-5-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2907516.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907519.png)
